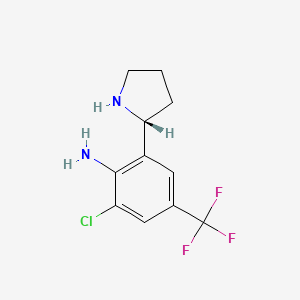
(R)-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a chloro-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process is carried out in a microchannel reactor under visible light, which allows for efficient and mild reaction conditions without the need for metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the development of green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development .
Industry
Industrially, ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of ®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-aryl-pyrrolidin-2-ones: These compounds share a similar pyrrolidine ring structure and can undergo similar chemical reactions.
Trifluoroethoxylated dihydropyrrolidones: These compounds also contain trifluoromethyl groups and exhibit similar reactivity.
Uniqueness
®-2-Chloro-6-(pyrrolidin-2-yl)-4-(trifluoromethyl)aniline is unique due to the combination of its chloro, pyrrolidine, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H12ClF3N2 |
|---|---|
Molecular Weight |
264.67 g/mol |
IUPAC Name |
2-chloro-6-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12ClF3N2/c12-8-5-6(11(13,14)15)4-7(10(8)16)9-2-1-3-17-9/h4-5,9,17H,1-3,16H2/t9-/m1/s1 |
InChI Key |
MWVLKGQMUGYYGA-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B12995909.png)

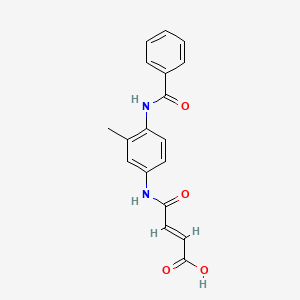
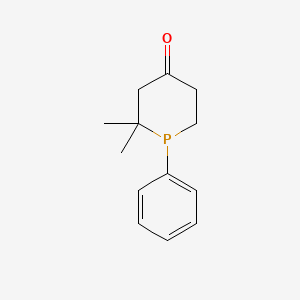
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
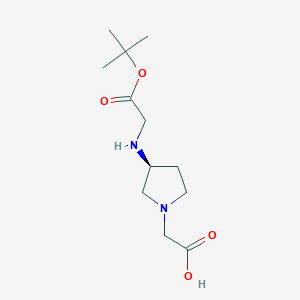
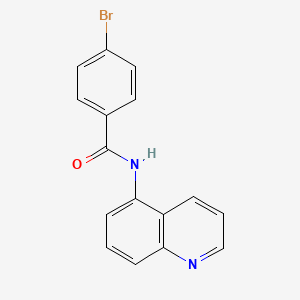
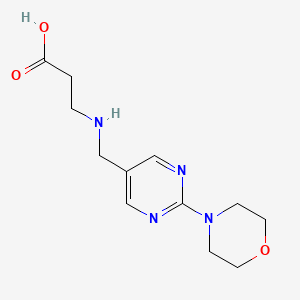
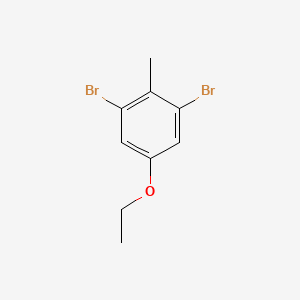
![1-(4-Bromophenyl)-2-azaspiro[3.3]heptane](/img/structure/B12995950.png)

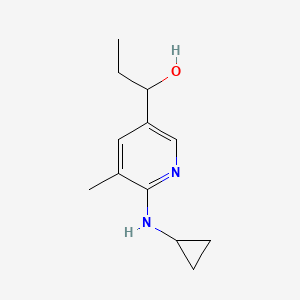
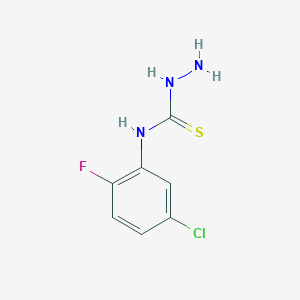
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12995973.png)
